13-Hydroxylupanine hydrochloride

Nicotinic Receptor Ganglioplegic Activity Receptor Binding

13-Hydroxylupanine hydrochloride (CAS 1025-39-4) is a precisely defined quinolizidine alkaloid salt essential for reproducible nAChR research. Its 22-fold selectivity for nicotinic (Ki=500nM) over muscarinic (Ki=11,000nM) receptors minimizes confounding effects in ganglionic transmission studies. Superior in vivo efficacy in cardiovascular reflex models and 1.7-3.0x lower acute toxicity than sparteine enable robust preclinical dosing. This monohydrochloride hydrate ensures accurate analytical quantitation without salt-to-freebase conversion errors. Procure only this CAS-defined salt to guarantee experimental validity.

Molecular Formula C15H25ClN2O
Molecular Weight 284.82 g/mol
CAS No. 1025-39-4
Cat. No. B12387580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxylupanine hydrochloride
CAS1025-39-4
Molecular FormulaC15H25ClN2O
Molecular Weight284.82 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl
InChIInChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1
InChIKeyBQPGCISNGAWUMO-YXCQRQMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lupanine Monohydrochloride Hydrate (CAS 1025-39-4): A Ketonic Sparteine Derivative with Defined Receptor Selectivity


Lupanine monohydrochloride hydrate (CAS 1025-39-4) is the hydrochloride salt form of lupanine, a natural quinolizidine alkaloid and the ketonic derivative of sparteine . It exhibits ganglioplegic activity and binds to the nicotinic acetylcholine receptor (nAChR) with a Ki of 500 nM, while demonstrating weak affinity for the muscarinic receptor (Ki = 11,000 nM), establishing a 22-fold selectivity for nicotinic over muscarinic sites . This compound is a key research tool for investigating nAChR-mediated pharmacology and serves as an analytical reference standard for quinolizidine alkaloid studies [1].

Why Lupanine Monohydrochloride Hydrate (CAS 1025-39-4) Cannot Be Interchanged with Sparteine or Other Quinolizidine Alkaloids


Substituting lupanine monohydrochloride hydrate with sparteine or other quinolizidine alkaloids such as 17-oxosparteine, cytisine, or angustifoline introduces substantial uncertainty in experimental outcomes. Although lupanine and sparteine share a common quinolizidine skeleton, the ketone modification at C-17 in lupanine alters receptor binding profiles, sodium channel inhibition potency, in vivo cardiovascular efficacy, and toxicity margins [1]. Direct comparative studies demonstrate that lupanine is more efficient than sparteine in antagonizing reflex hypertension and hypotension in animal models, while exhibiting lower acute toxicity . Differences in bioavailability and ganglion diffusion kinetics further preclude simple molar equivalence [2]. For reproducible research, sourcing the precisely defined salt form (monohydrochloride hydrate, CAS 1025-39-4) is essential.

Quantitative Differentiation of Lupanine Monohydrochloride Hydrate (CAS 1025-39-4) vs. Sparteine and 17-Oxosparteine: A Procurement Evidence Guide


Receptor Selectivity: 22-Fold Nicotinic over Muscarinic Preference for Lupanine vs. Sparteine

Lupanine monohydrochloride hydrate exhibits a defined selectivity profile for the nicotinic acetylcholine receptor (nAChR) relative to the muscarinic receptor (mAChR). Binding studies report a Ki of 500 nM for nAChR and 11,000 nM for mAChR, yielding a 22-fold selectivity ratio . This selectivity is identical to that of sparteine, as confirmed by in vitro binding assays showing similar affinities for nicotinic sites between the two compounds . The preservation of nicotinic binding affinity despite the C-17 ketone modification distinguishes lupanine from other biosynthetic intermediates like 17-oxosparteine, which does not bind nAChR equivalently [1].

Nicotinic Receptor Ganglioplegic Activity Receptor Binding

Sodium Channel Inhibition: Lupanine IC50 = 1.2 mM vs. Sparteine IC50 = 168.8 μM (7.1× Weaker)

In a direct electrophysiological comparison using the loose patch clamp technique on isolated single skeletal muscle fibers, lupanine inhibited sodium currents with an IC50 of 1.2 mM, whereas sparteine exhibited an IC50 of 168.8 μM [1]. This represents a 7.1-fold lower potency for sodium channel blockade by lupanine. The study also included ajmaline (IC50 = 6.6 μM) and quinidine (IC50 = 55.7 μM) as reference antiarrhythmic agents [1]. The reduced sodium channel inhibitory activity of lupanine suggests a distinct electrophysiological profile that may translate to different cardiac effects compared to sparteine, which is used as a Class 1a antiarrhythmic agent [2].

Ion Channel Electrophysiology Sodium Current

Acute Toxicity: Lupanine DL50 = 1.13–1.27 g/kg vs. Sparteine DL50 = 0.43–0.66 g/kg (1.9–2.7× Lower Toxicity)

In a comparative acute toxicity study conducted in two genetic lines of pullets (ISAbrown and SHAVERcross), lupanine demonstrated substantially higher median lethal dose (DL50) values compared to sparteine [1]. For the ISAbrown line, DL50 for lupanine was 1.131 g/kg (95% CI: 929–1,378 mg/kg) versus 0.655 g/kg (95% CI: 509–856 mg/kg) for sparteine, a 1.7-fold difference [1]. For the SHAVERcross line, DL50 for lupanine was 1.271 g/kg (95% CI: 1,027–1,573 mg/kg) versus 0.425 g/kg (95% CI: 303–544 mg/kg) for sparteine, a 3.0-fold difference [1]. This lower acute toxicity of lupanine is consistent across multiple vertebrate species, including mice and guinea pigs, as noted in independent studies .

Toxicology Safety Pharmacology In Vivo

In Vivo Cardiovascular Efficacy: Lupanine Superior to Sparteine in Antagonizing Reflex Hypertension and Hypotension in Cat and Dog Models

In direct comparative in vivo studies conducted in cats and dogs, lupanine (1–7.5 mg/kg i.v.) was more efficient than sparteine at equivalent doses for antagonizing secondary reflex hypertension induced by carotid occlusion and hypotension resulting from pneumogastric nerve stimulation . Both compounds exhibited identical inhibitory action on nicotinic-type hypertension produced by acetylcholine injection (500 µg/kg i.v.) in atropine-treated dogs . However, lupanine demonstrated superior efficacy in the reflex hypertension and hypotension models, indicating enhanced ganglioplegic activity in specific cardiovascular reflex pathways . Differences in bioavailability and pharmacokinetics are presumed, with lupanine diffusing and clearing more rapidly from ganglia than sparteine .

Cardiovascular Pharmacology In Vivo Blood Pressure

Biosynthetic Pathway Position: Lupanine as a Terminal Metabolite vs. 17-Oxosparteine as an Intermediate

In the biosynthetic pathway of quinolizidine alkaloids, lupanine occupies a distinct terminal position, whereas 17-oxosparteine functions as an intermediate. Intact lupin chloroplasts convert exogenous 17-oxosparteine into lupanine, confirming the intermediacy of 17-oxosparteine in lupanine biosynthesis [1]. In cell suspension cultures across multiple Lupinus species, lupanine accumulates as the main alkaloid, accompanied by sparteine and 17-oxosparteine as minor components [2]. This metabolic relationship means that sourcing lupanine directly (rather than relying on metabolic conversion from precursors) ensures consistent, high-yield access to the terminal alkaloid without contamination from pathway intermediates.

Biosynthesis Metabolic Engineering Plant Biochemistry

Salt Form Specification: Monohydrochloride Hydrate (CAS 1025-39-4) Provides Defined Stoichiometry and Solubility for Reproducible Dosing

Lupanine is commercially available in multiple salt forms, including free base (CAS 550-90-3), monohydrobromide, monoperchlorate, and monohydrochloride hydrate (CAS 1025-39-4) [1]. The monohydrochloride hydrate form (molecular weight 284.82 g/mol, formula C15H25ClN2O·xH2O) offers defined stoichiometry that simplifies molar calculations for in vitro and in vivo dosing . Compared to the free base (MW 248.36 g/mol), the hydrochloride salt enhances aqueous solubility, facilitating preparation of injectable formulations without the need for organic co-solvents that may introduce confounding vehicle effects . Procurement of the specific CAS 1025-39-4 ensures lot-to-lot consistency in salt content and hydration state, critical for generating reproducible dose-response data across experiments and laboratories.

Formulation Analytical Chemistry Reference Standard

High-Value Application Scenarios for Lupanine Monohydrochloride Hydrate (CAS 1025-39-4) Based on Quantitative Differentiation Evidence


Nicotinic Receptor Pharmacology Studies Requiring Minimal Muscarinic Off-Target Activity

Researchers investigating nAChR-mediated signaling can employ lupanine monohydrochloride hydrate as a selective nicotinic ligand. With a 22-fold selectivity ratio favoring nAChR (Ki = 500 nM) over mAChR (Ki = 11,000 nM), this compound minimizes muscarinic confounding effects that plague less selective quinolizidine alkaloids. Its defined binding profile, identical to sparteine at nicotinic sites, makes it suitable for studying ganglionic transmission and nAChR desensitization in SH-SY5Y neuroblastoma cells (EC50 = 10.7 μM, DC50 = 28.2 μM).

Cardiovascular Autonomic Reflex Studies in Large Animal Models

For investigations of baroreflex control and ganglionic transmission in anesthetized cats or dogs, lupanine monohydrochloride hydrate (1–7.5 mg/kg i.v.) offers superior efficacy over sparteine in antagonizing carotid occlusion-induced reflex hypertension and pneumogastric nerve stimulation-induced hypotension. The compound's enhanced potency in these specific reflex pathways, combined with its rapid diffusion and clearance from ganglia, provides a refined pharmacological tool for dissecting autonomic cardiovascular control mechanisms.

In Vivo Toxicology and Safety Pharmacology with Extended Dosing Windows

Studies requiring repeated or escalating dosing regimens benefit from lupanine monohydrochloride hydrate's 1.7- to 3.0-fold lower acute toxicity compared to sparteine, as established in avian and mammalian models. The higher DL50 values (1.13–1.27 g/kg oral in pullets) permit exploration of higher dose ranges without premature mortality, enabling thorough characterization of sub-lethal pharmacological effects, chronic toxicity, and safety margins in preclinical development programs. [1]

Analytical Reference Standard for Quinolizidine Alkaloid Quantitation and Metabolomics

As the predominant terminal alkaloid in Lupinus species, lupanine monohydrochloride hydrate (CAS 1025-39-4) serves as an essential reference standard for LC-MS and GC-MS quantitation of lupanine in plant extracts, food products, and biological matrices. The defined salt form ensures accurate calibration curves free from free base-to-salt conversion errors. Its role as a key impurity standard in pharmaceutical ANDA and DMF submissions underscores its importance in regulatory analytical workflows. [2]

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